REACTION_CXSMILES
|
C([O:4][CH2:5][C:6](=O)[CH2:7][C:8]1[CH:22]=[C:21]([O:23][CH3:24])[C:20]([O:25][CH3:26])=[CH:19][C:9]=1[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1)=O)(=O)C.O.[NH2:29][NH2:30]>C(O)C>[Cl:18][C:14]1[CH:13]=[C:12]([C:10]2[C:9]3[CH:19]=[C:20]([O:25][CH3:26])[C:21]([O:23][CH3:24])=[CH:22][C:8]=3[CH2:7][C:6]([CH2:5][OH:4])=[N:30][N:29]=2)[CH:17]=[CH:16][CH:15]=1 |f:1.2|
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Name
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2-(3-acetoxyacetonyl)-3'-chloro-4,5-dimethoxybenzophenone
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Quantity
|
6.7 g
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC(CC1=C(C(=O)C2=CC(=CC=C2)Cl)C=C(C(=C1)OC)OC)=O
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Name
|
|
Quantity
|
5.2 L
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Type
|
reactant
|
Smiles
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O.NN
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
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Details
|
under stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture is stirred at room temperature for 72 hours
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Duration
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72 h
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Type
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ADDITION
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Details
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treated with activated carbon
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Type
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FILTRATION
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Details
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filtered
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Type
|
ADDITION
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Details
|
82 ml of distilled water are added to the filtrate
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Type
|
ADDITION
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Details
|
Then 4 ml of glacial acetic acid are dropped to the pale yellow solution
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Type
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TEMPERATURE
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Details
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under cooling with ice-cold water
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Type
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CUSTOM
|
Details
|
get
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Type
|
CUSTOM
|
Details
|
separated
|
Type
|
FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
washed five times with 5 ml of ice-cold 50% ethanol solution each and the product
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Type
|
CUSTOM
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Details
|
is dried at a temperature between 80° and 100° C
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=NN=C(CC2=C1C=C(C(=C2)OC)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.64 g | |
YIELD: PERCENTYIELD | 77.8% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |